None-deuterium-VX-984 is the non-deuterated variant of VX-984, which is recognized as a selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered attention for its potential to enhance the radiosensitivity of cancer cells, particularly in glioblastoma, by inhibiting the repair mechanisms of radiation-induced DNA double-strand breaks. The molecular formula for None-deuterium-VX-984 is CHNO, with a molecular weight of approximately 413.48 g/mol .
The synthesis of None-deuterium-VX-984 involves multiple steps, beginning with the preparation of key intermediates. The synthetic route typically includes:
Industrial methods for producing None-deuterium-VX-984 may adapt laboratory procedures for scalability, focusing on maximizing efficiency while maintaining product quality.
None-deuterium-VX-984 participates in several types of chemical reactions:
The specific products formed depend on the reagents used and the conditions applied during these reactions. For example, oxidation reactions may utilize agents like hydrogen peroxide, while reduction might employ sodium borohydride .
None-deuterium-VX-984 enhances radiosensitivity by inhibiting DNA-PKcs, a crucial enzyme in the non-homologous end joining pathway responsible for repairing DNA double-strand breaks. The inhibition prevents effective repair following radiation exposure, leading to increased cell death in cancer cells. Key molecular targets include:
In vitro studies have shown that treatment with None-deuterium-VX-984 results in a concentration-dependent increase in γH2AX foci, suggesting impaired DNA repair mechanisms post-radiation exposure .
None-deuterium-VX-984 typically exists as a solid at room temperature. Its properties include:
These properties influence its application in both laboratory settings and potential therapeutic uses .
None-deuterium-VX-984 has several applications across various fields:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1